molecular formula C20H30N2O4 B13762304 trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline CAS No. 57483-92-8

trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline

Cat. No.: B13762304
CAS No.: 57483-92-8
M. Wt: 362.5 g/mol
InChI Key: USMZVKWEMSJKCG-CNYCQXTOSA-N
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Description

trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a decahydroisoquinoline core, which is a saturated bicyclic structure, and a benzamido group substituted with three methoxy groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline typically involves multiple steps, including the formation of the decahydroisoquinoline core and the subsequent attachment of the benzamido group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, which can be converted to hydroxyl groups under specific conditions.

    Reduction: Reduction reactions can target the benzamido group, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Uniqueness: trans-2-Methyl-6-(3,4,5-trimethoxy-benzamido)decahydroisoquinoline is unique due to its combination of a decahydroisoquinoline core and a trimethoxybenzamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

57483-92-8

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H30N2O4/c1-22-8-7-13-9-16(6-5-14(13)12-22)21-20(23)15-10-17(24-2)19(26-4)18(11-15)25-3/h10-11,13-14,16H,5-9,12H2,1-4H3,(H,21,23)/t13-,14+,16?/m1/s1

InChI Key

USMZVKWEMSJKCG-CNYCQXTOSA-N

Isomeric SMILES

CN1CC[C@@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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